molecular formula C23H19BrN2O3 B11548601 2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

Cat. No.: B11548601
M. Wt: 451.3 g/mol
InChI Key: NMYQIEPJJWBANE-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound that features a bromine atom, a benzoxazole ring, and multiple hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps, including the formation of the benzoxazole ring, bromination, and subsequent functional group modifications. One common synthetic route involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Functional Group Modifications: The hydroxyl and methyl groups can be introduced through various organic reactions such as alkylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or benzoxazoles.

Scientific Research Applications

2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzoxazole ring and the imine group allows for interactions with various biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenol: Similar structure but lacks the benzoxazole ring and imine group.

    6-bromo-2-hydroxy-3,4-dimethylbenzaldehyde: Similar structure but contains an aldehyde group instead of the imine group.

    5-methyl-2-benzoxazolylphenol: Contains the benzoxazole ring but lacks the bromine atom and imine group.

Uniqueness

2-bromo-6-[(E)-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, benzoxazole ring, and imine group allows for diverse interactions and applications in various fields.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-bromo-6-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol

InChI

InChI=1S/C23H19BrN2O3/c1-12-4-7-20-18(8-12)26-23(29-20)17-6-5-16(10-19(17)27)25-11-15-9-13(2)14(3)21(24)22(15)28/h4-11,27-28H,1-3H3

InChI Key

NMYQIEPJJWBANE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N=CC4=C(C(=C(C(=C4)C)C)Br)O)O

Origin of Product

United States

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